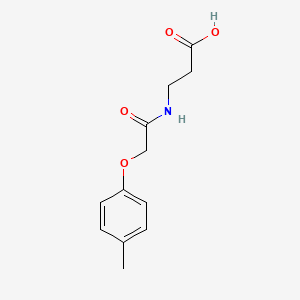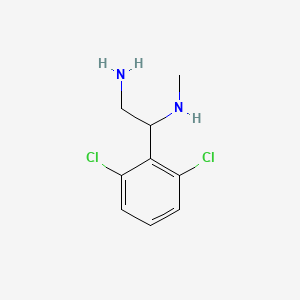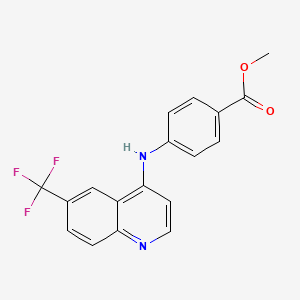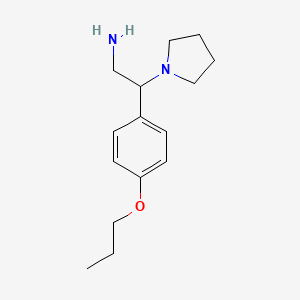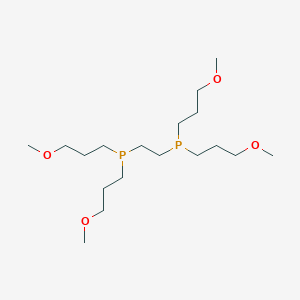![molecular formula C17H19NO6S B12123328 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123328.png)
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between a substituted benzaldehyde (bearing both methoxy and ethoxy groups) and a thiazolidine-2,4-dione derivative. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Researchers optimize reaction conditions, catalysts, and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Strong acids or bases: Facilitate ring-opening reactions.
Major Products:
The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or modified thiazolidine rings.
Scientific Research Applications
Chemistry:
Drug Design: Researchers explore derivatives of this compound for potential pharmaceutical applications.
Catalysis: The thiazolidine ring may serve as a ligand in catalytic reactions.
Biology and Medicine:
Antioxidant Properties: Investigations focus on its potential as an antioxidant.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways.
Anticancer Activity: Researchers study its impact on cancer cells.
Industry:
Fine Chemicals: Used in the synthesis of other compounds.
Agrochemicals: Investigated for pesticidal properties.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are related thiazolidine derivatives, the unique combination of substituents in this compound sets it apart. Similar compounds include (5E)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid .
Properties
Molecular Formula |
C17H19NO6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H19NO6S/c1-3-24-12-7-6-11(9-13(12)23-2)10-14-16(21)18(17(22)25-14)8-4-5-15(19)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)/b14-10- |
InChI Key |
XWHNQRSTHGZXOD-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid](/img/structure/B12123246.png)
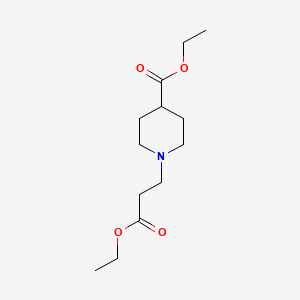
![Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-](/img/structure/B12123260.png)

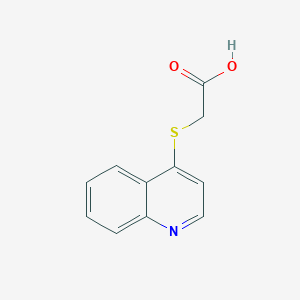
![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)

![N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide](/img/structure/B12123299.png)
